2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide
Overview
Description
2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this compound also inhibits the growth and proliferation of cancer cells by blocking the cell cycle progression.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and DNA damage. Additionally, this compound can also modulate the activity of various enzymes, including caspases and kinases, which play crucial roles in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells at higher concentrations, which may limit its clinical applications.
Future Directions
There are several future directions for the research on 2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide. One of the major directions is to explore the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to investigate the efficacy and safety of this compound in preclinical and clinical trials. Additionally, studies are also needed to explore the mechanism of action of this compound in greater detail and to identify other potential applications in various fields of scientific research.
Scientific Research Applications
2-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14-6-7-15(21)12-18(14)22-20(25)17-13-16(24(26)27)8-9-19(17)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGWSLCQYJXBPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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